1-Methoxy-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless liquid with a molecular weight of 102.1748 g/mol . This compound is part of the ether family and is characterized by its ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.
Vorbereitungsmethoden
1-Methoxy-2-methylbutane can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-2-butanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve the use of ion-exchange resins as catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-Methoxy-2-methylbutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-methylbutane has a wide range of applications in scientific research:
Biology: This compound is utilized in various biological assays and experiments as a solvent or reagent.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Wirkmechanismus
The mechanism by which 1-methoxy-2-methylbutane exerts its effects depends on its application. As a solvent, it interacts with solute molecules through van der Waals forces and dipole-dipole interactions. In fuel applications, it acts as an oxygenate, improving combustion efficiency and reducing the formation of harmful emissions .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-methylbutane can be compared with other similar compounds, such as:
2-Methoxy-2-methylbutane:
1-Methoxy-2-methylpropane: Another ether with similar properties but different structural characteristics.
2-Methoxy-2-methylpropane:
The uniqueness of this compound lies in its specific structural arrangement, which influences its physical and chemical properties, making it suitable for particular applications .
Eigenschaften
CAS-Nummer |
62016-48-2 |
---|---|
Molekularformel |
C6H14O |
Molekulargewicht |
102.17 g/mol |
IUPAC-Name |
1-methoxy-2-methylbutane |
InChI |
InChI=1S/C6H14O/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
XGLHRCWEOMNVKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.